

Au-Sn solid-state diffusion kinetics

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Compound of Interest

Compound Name: Gold;tin

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An In-Depth Technical Guide to Au-Sn Solid-State Diffusion Kinetics

Introduction

The gold-tin (Au-Sn) system is of paramount importance in the microelectronics industry, particularly for high-reliability and high-temperature applications such as die attach, hermetic sealing, and flip-chip bonding.[1] The eutectic alloy, Au-80Sn-20 (wt.%), with its relatively low melting point of 280°C, offers excellent mechanical strength, creep resistance, and thermal conductivity.[1][2] Unlike liquid-state soldering, solid-state diffusion is a critical phenomenon that governs the long-term reliability and microstructural evolution of Au-Sn interconnects at operational temperatures.

This technical guide provides a comprehensive overview of the core principles of Au-Sn solid-state diffusion kinetics. It is intended for researchers, materials scientists, and professionals in semiconductor packaging and drug development (where microfluidic and implantable devices may utilize such bonding) who require a deep understanding of the intermetallic compound (IMC) formation, growth kinetics, and the experimental methodologies used for their characterization.

Fundamentals of Au-Sn Solid-State Diffusion

Solid-state diffusion in the Au-Sn system involves the migration of gold and tin atoms across the interface between the two materials at temperatures below the eutectic point (280°C). This process leads to the formation of a sequence of intermetallic compound (IMC) layers.

The growth of these IMC layers is typically a diffusion-controlled process, meaning the rate of growth is limited by the diffusion of atomic species through the already-formed layers.[3] Consequently, the thickness of the IMC layer (W) often follows a parabolic relationship with time (t), as described by the equation:

$$W^2 = k * t \text{ or } W = (k * t)^{0.5}$$

Where k is the parabolic growth rate constant. The temperature dependence of this growth constant typically follows an Arrhenius relationship, allowing for the determination of the activation energy (Q) for the growth process.

Intermetallic Compound (IMC) Formation and Growth Kinetics

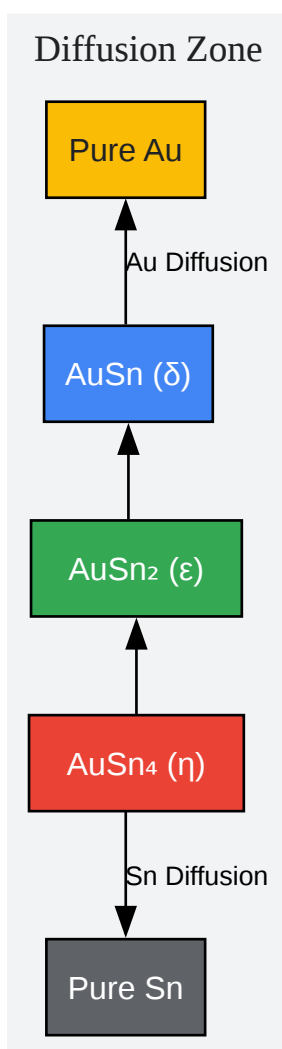
At the interface of a Au/Sn diffusion couple, a series of IMCs form in a sequence dictated by the Au-Sn phase diagram.[1] Even at room temperature, significant interdiffusion occurs, leading to the formation of AuSn, AuSn₂, and AuSn₄. [3][4] The number of phases present in the interdiffusion zone tends to decrease as the annealing temperature is lowered.[5]

The primary IMCs observed in solid-state diffusion studies are:

- Au₅Sn (ζ'): Forms in Au-rich configurations.[6]
- AuSn (δ): A non-stoichiometric compound.[2]
- AuSn₂ (ε)
- AuSn₄ (η)

Studies have shown that the growth of these phases can be rapid, even at ambient temperatures.[5] The AuSn₄ layer, in particular, often grows significantly thicker than the AuSn and AuSn₂ layers in Sn-rich diffusion couples.[5]

Below is a diagram illustrating the typical sequence of intermetallic layer formation in a solid-state reaction between gold and tin.



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Caption: IMC layer formation sequence at a Au/Sn interface.

Quantitative Kinetic Data

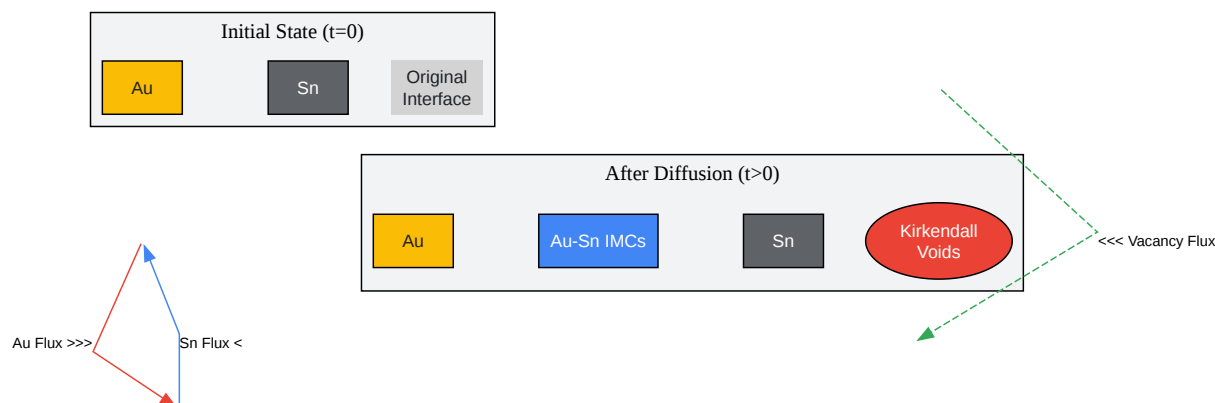
The growth kinetics of Au-Sn IMCs are highly dependent on temperature and the physical nature of the diffusion couple (e.g., bulk materials vs. electroplated thin films).[4] The growth rate in electroplated couples is often higher due to the smaller grain size, which enhances the contribution of grain boundary diffusion.[4]

Phase	Temperature	Growth Rate Constant (k)	Activation Energy (Q)	Notes
AuSn	Room Temp	3.8×10^{-15} cm ² /s[3]	-	Growth follows a near-parabolic $t^{0.5}$ law.[3]
AuSn ₄	393 K (120°C)	Thicker than AuSn & AuSn ₂ [5]	-	Layer thickness is ~6x that of AuSn ₂ and AuSn.[5]
AuSn ₄	473 K (200°C)	Thicker than AuSn & AuSn ₂ [5]	-	Layer thickness is ~4x that of AuSn ₂ and AuSn.[5]
(Ni,Au) ₃ Sn ₂	433 K (160°C)	-	81.8 kJ/mol[7]	In AuSn ₂₀ /Ni system, growth is diffusion-controlled.[7]

The Kirkendall Effect and Void Formation

A critical aspect of Au-Sn diffusion is the significant difference in the diffusion rates of the two species. Gold diffuses much more rapidly into tin than tin diffuses into gold.[8] This phenomenon, known as the Kirkendall effect, results in a net flux of atoms from the Au side to the Sn side, which is balanced by a net flux of vacancies in the opposite direction.[9]

These vacancies can coalesce to form microscopic pores, or Kirkendall voids, at or near the original interface.[9][10] In the Au-Sn system, these voids often form within the AuSn₄ phase or near the Au/AuSn interface.[8][10][11] The formation of these voids is a major reliability concern, as they can act as stress concentration sites, leading to mechanical failure of the solder joint.[12]



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Caption: The Kirkendall effect in the Au-Sn system.

Experimental Protocols

The study of solid-state diffusion kinetics relies on carefully controlled experiments. The primary methodology involves the use of diffusion couples.

Diffusion Couple Preparation

A diffusion couple is created by bringing pure gold and pure tin into intimate contact. Several methods are employed:

- Bulk Couples: Plates of pure Au and Sn are mechanically clamped together and annealed. This method was used to study IMC formation at 185°C.[6]
- Electroplated Couples: Thin layers of Au and Sn are sequentially electroplated onto a substrate. This technique is common for studying thin-film interactions.[4]

- Diffusion Bonding: Sandwich structures, such as Sn/Au/Sn, are prepared by a diffusion bonding technique under controlled temperature and pressure.[\[5\]](#)[\[13\]](#)

Isothermal Annealing

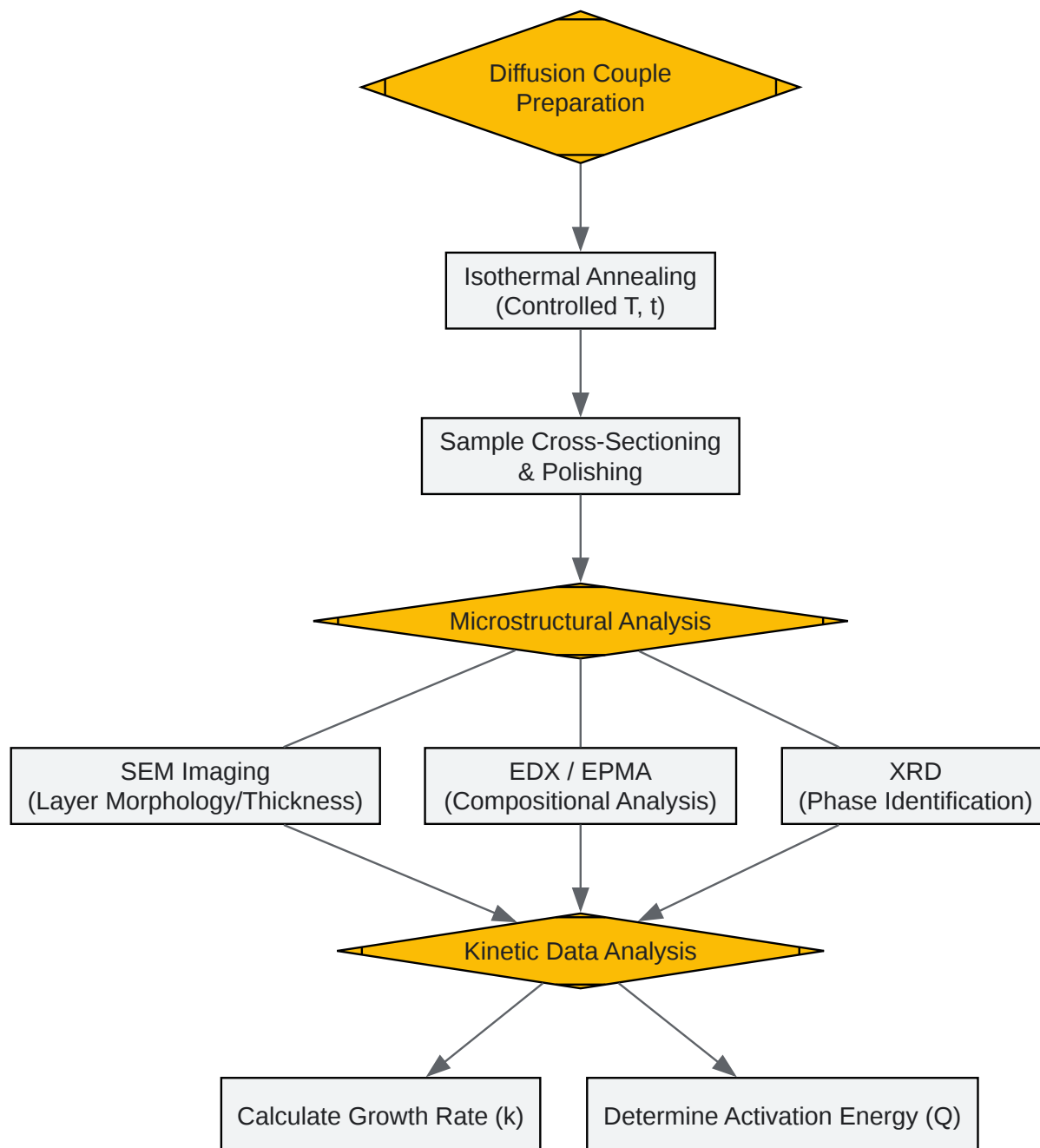
Once prepared, the diffusion couples are isothermally annealed at specific temperatures below the eutectic point for various durations. Annealing is typically performed in an oil bath with silicone oil or in a furnace with a controlled atmosphere (e.g., H₂-purged) to prevent oxidation, especially of tin.[\[3\]](#)[\[5\]](#) Temperatures can range from room temperature to just below the eutectic temperature (e.g., 120°C, 200°C).[\[5\]](#)

Characterization Techniques

After annealing, the samples are sectioned, polished, and analyzed to determine the thickness and composition of the newly formed IMC layers.

- Scanning Electron Microscopy (SEM): Used to visualize the cross-section of the diffusion couple, revealing the morphology and thickness of the different IMC layers.[\[6\]](#)
- Energy-Dispersive X-ray Spectroscopy (EDX/EDS) / Electron Probe Microanalysis (EPMA): Coupled with SEM, these techniques provide quantitative elemental analysis, allowing for the identification of the stoichiometry of each IMC phase.[\[14\]](#)
- X-ray Diffraction (XRD): Used to determine the crystal structure of the phases present in the diffusion zone, confirming the identity of the IMCs.[\[3\]](#)

The workflow for a typical diffusion study is outlined below.



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Caption: Experimental workflow for Au-Sn diffusion studies.

Conclusion

The solid-state diffusion kinetics of the Au-Sn system are characterized by the rapid, diffusion-controlled growth of multiple intermetallic compounds, including AuSn, AuSn₂, and AuSn₄. The significant disparity in the diffusion rates of gold and tin leads to the Kirkendall effect, resulting in the formation of voids that can compromise the mechanical integrity of the joint. A thorough understanding of these kinetic processes, gained through well-defined experimental protocols involving diffusion couples and advanced micro-analytical techniques, is essential for predicting and ensuring the long-term reliability of Au-Sn interconnects in critical applications.

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